REACTION_CXSMILES
|
[Al](Cl)([CH2:4][CH3:5])[CH2:2]C.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:4][CH3:5].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the reaction mixture
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.95 mol | |
AMOUNT: MASS | 106.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0509 mol | |
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Al](Cl)([CH2:4][CH3:5])[CH2:2]C.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:4][CH3:5].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the reaction mixture
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.95 mol | |
AMOUNT: MASS | 106.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0509 mol | |
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Al](Cl)([CH2:4][CH3:5])[CH2:2]C.[H][H].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:4][CH3:5].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled through the reaction mixture
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.95 mol | |
AMOUNT: MASS | 106.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0509 mol | |
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |